

In-Depth Technical Guide: Diallyl Phthalate-d4 (CAS: 2514944-45-5)

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Compound of Interest

Compound Name: *Diallyl phthalate-d4*

Cat. No.: *B12392886*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diallyl phthalate-d4**, a deuterated internal standard essential for the accurate quantification of diallyl phthalate in various matrices. This document details its chemical and physical properties, provides established experimental protocols for its use, and outlines its synthesis.

Core Chemical Information

Diallyl phthalate-d4 is the deuterium-labeled analogue of diallyl phthalate, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary function is to correct for analyte loss during sample preparation and to compensate for matrix effects during analysis, thereby improving the accuracy and precision of quantitative results.

Synonyms: Diallyl Phthalate-3,4,5,6-d4, Phthalic Acid Diallyl Ester-d4

Quantitative Data Summary

The following tables summarize the key quantitative data for **Diallyl phthalate-d4** and its unlabeled counterpart.

Table 1: Properties of **Diallyl Phthalate-d4** (CAS: 2514944-45-5)

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ D ₄ O ₄	LGC Standards
Molecular Weight	250.29 g/mol	LGC Standards
Isotopic Purity	>95% (specifically 98.4% with d0 = 0.01%)	LGC Standards Certificate of Analysis
Chemical Purity	>95% (specifically 98.75% at 230 nm by HPLC)	LGC Standards Certificate of Analysis
Appearance	Colorless Oil	LGC Standards Certificate of Analysis
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	LGC Standards Certificate of Analysis
Long Term Storage	4°C	LGC Standards Certificate of Analysis

Table 2: Physical and Chemical Properties of Diallyl Phthalate (Unlabeled, CAS: 131-17-9)

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ O ₄	PubChem[1]
Molecular Weight	246.26 g/mol	Ataman Kimya[2]
Melting Point	-70 °C	GreenChem Industries[3]
Boiling Point	158-165 °C at 4 Torr	GreenChem Industries[3]
Density	1.120 g/cm ³ at 20 °C	GreenChem Industries[3]
Flash Point	166 °C (closed cup)	Ataman Kimya
Autoignition Temperature	435 °C	Tennants Distribution
Water Solubility	Insoluble	CAMEO Chemicals
Solubility in Organic Solvents	Soluble in most organic solvents	CAMEO Chemicals
Refractive Index	n _{20/D} 1.519	Ataman Kimya

Synthesis of Diallyl Phthalate-d4

The synthesis of **Diallyl phthalate-d4** involves a two-step process: the synthesis of the deuterated precursor, phthalic anhydride-d4, followed by its esterification with allyl alcohol.

Synthesis of Phthalic Anhydride-d4

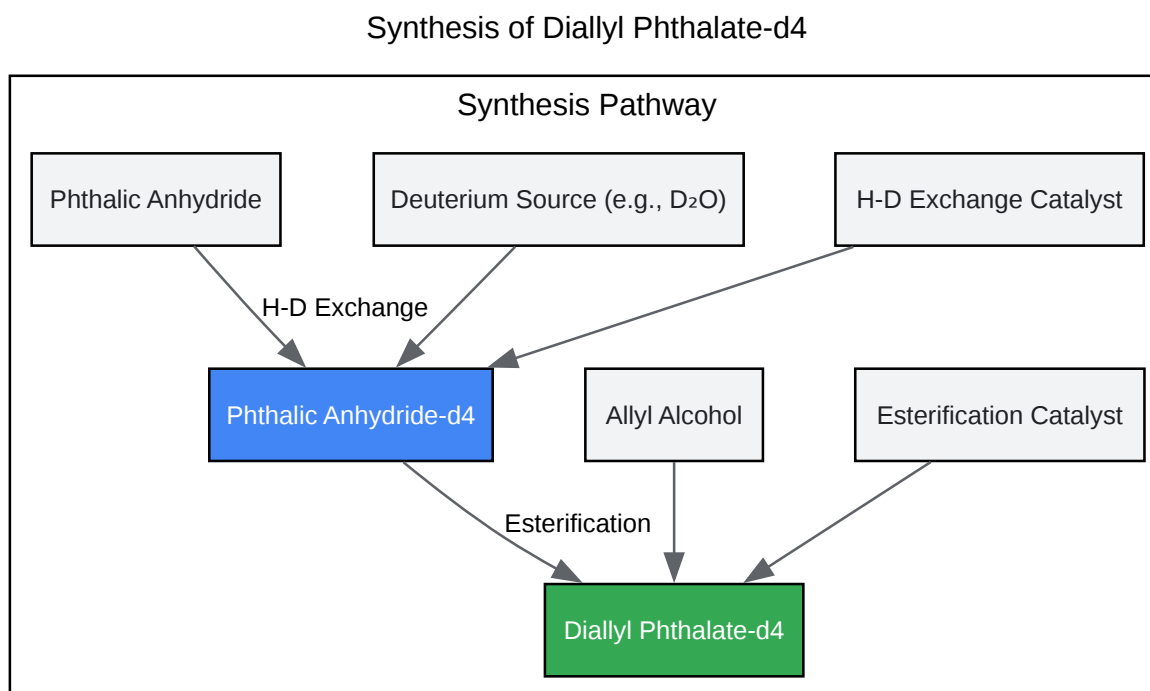
Deuterated aromatic compounds like phthalic anhydride-d4 are typically synthesized via an H-D exchange reaction with heavy water (D₂O) under high temperature and pressure, often facilitated by a catalyst. While a specific protocol for phthalic anhydride-d4 is not readily available in the provided search results, a general method involves heating the unlabeled phthalic anhydride with a deuterium source, such as D₂O, in the presence of a suitable catalyst.

Esterification to Diallyl Phthalate-d4

The final step is the esterification of phthalic anhydride-d4 with allyl alcohol. This reaction is typically carried out by heating the reactants, often in the presence of a catalyst and a

polymerization inhibitor to prevent the polymerization of allyl alcohol.

Logical Relationship of Synthesis:



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Caption: Synthesis pathway of **Diallyl Phthalate-d4**.

Experimental Protocols

Diallyl phthalate-d4 is primarily used as an internal standard in chromatographic methods for the quantification of phthalates. Below are detailed protocols for its application in GC-MS and LC-MS/MS.

GC-MS Method for Phthalate Analysis in Food Packaging

This protocol describes the determination of diallyl phthalate in plastic food packaging materials using **Diallyl phthalate-d4** as an internal standard.

3.1.1. Materials and Reagents

- **Diallyl phthalate-d4** solution (e.g., 10 µg/mL in a suitable solvent like hexane or acetonitrile)
- Unlabeled diallyl phthalate standard solutions for calibration
- Hexane (HPLC grade)
- Acetonitrile (HPLC grade)
- Anhydrous sodium sulfate
- Food packaging sample

3.1.2. Sample Preparation

- Cut a representative portion of the food packaging material into small pieces (approximately 2x2 mm).
- Accurately weigh about 1 gram of the cut sample into a glass centrifuge tube.
- Spike the sample with a known amount of the **Diallyl phthalate-d4** internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
- Add 10 mL of hexane to the tube.
- Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean glass tube.
- Repeat the extraction (steps 4-7) twice more with fresh hexane.
- Combine the extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

- Transfer the final extract to a GC vial for analysis.

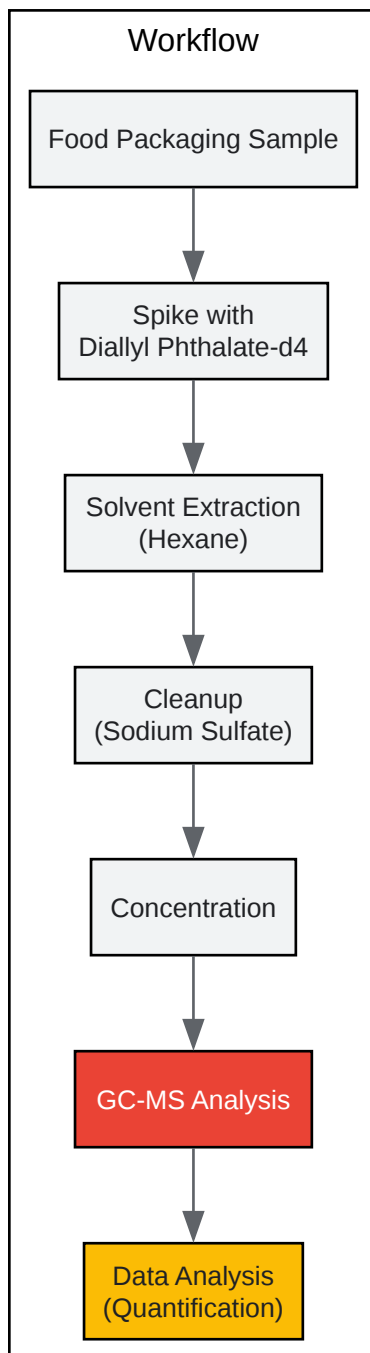
3.1.3. GC-MS Instrumental Parameters

Table 3: GC-MS Parameters for Phthalate Analysis

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Column	DB-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector Temperature	280 °C
Injection Mode	Splitless
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Initial temp 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then to 300 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	Agilent 5977B MS or equivalent
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion (DAP)	m/z 149
Qualifier Ions (DAP)	m/z 163, 205
Quantifier Ion (DAP-d4)	m/z 153
Qualifier Ions (DAP-d4)	m/z 167, 209

Experimental Workflow for GC-MS Analysis:

GC-MS Analysis Workflow



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Caption: Workflow for GC-MS analysis of phthalates.

LC-MS/MS Method for Phthalate Analysis in Beverages

This protocol is suitable for the determination of diallyl phthalate in liquid matrices like beverages, using **Diallyl phthalate-d4** as an internal standard.

3.2.1. Materials and Reagents

- **Diallyl phthalate-d4** solution (e.g., 10 µg/mL in methanol)
- Unlabeled diallyl phthalate standard solutions for calibration
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Beverage sample

3.2.2. Sample Preparation

- Degas the beverage sample by sonication for 10 minutes.
- Take a 10 mL aliquot of the sample in a glass centrifuge tube.
- Spike the sample with a known amount of the **Diallyl phthalate-d4** internal standard solution.
- Add 10 mL of acetonitrile, vortex for 1 minute.
- Centrifuge at 5000 rpm for 15 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

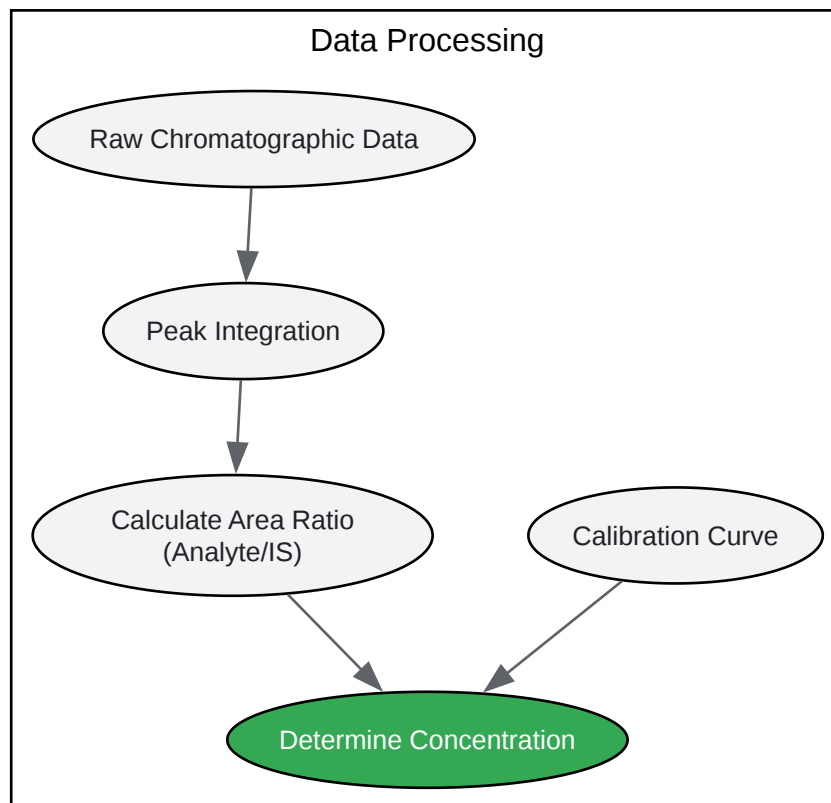
3.2.3. LC-MS/MS Instrumental Parameters

Table 4: LC-MS/MS Parameters for Phthalate Analysis

Parameter	Setting
Liquid Chromatograph	Waters ACQUITY UPLC H-Class or equivalent
Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 2 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Mass Spectrometer	Waters Xevo TQD or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (DAP)	Precursor Ion: 247.1 -> Product Ion: 149.1
MRM Transition (DAP-d4)	Precursor Ion: 251.1 -> Product Ion: 153.1

Data Analysis Signaling Pathway:

Data Analysis Signaling Pathway



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Caption: Data analysis pathway for quantification.

Conclusion

Diallyl phthalate-d4 is an indispensable tool for researchers and analytical chemists requiring accurate and reliable quantification of diallyl phthalate. Its use as an internal standard effectively mitigates common sources of error in chromatographic analysis. The protocols and data presented in this guide offer a solid foundation for the implementation of **Diallyl phthalate-d4** in routine and research laboratory settings.

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